3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(2-chlorophenyl)methyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione
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Description
3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(2-chlorophenyl)methyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C22H16ClN3O4 and its molecular weight is 421.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 421.0829337 g/mol and the complexity rating of the compound is 664. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
AKOS021724128, also known as SR-01000911210-1, F2233-0362, SR-01000911210, or 3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(2-chlorophenyl)methyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione, is a voltage-dependent anion channel (VDAC) inhibitor . VDACs are integral membrane proteins that serve as a major pathway for the movement of ions and metabolites across the mitochondrial outer membrane .
Mode of Action
AKOS021724128 interacts with VDACs, reducing their conductance . In HEK-293 cells, AKOS021724128 has been shown to inhibit selenium-induced VDAC oligomerization, cytochrome C release from mitochondria, and apoptosis . The IC50 values for these effects range from 3.3 to 3.6 μM .
Biochemical Pathways
The inhibition of VDACs by AKOS021724128 affects the mitochondrial permeability transition pore (mPTP), a complex in the mitochondrial inner membrane that plays a crucial role in cell death . By inhibiting VDAC oligomerization, AKOS021724128 prevents the release of cytochrome C from mitochondria, thereby inhibiting the initiation of apoptosis .
Pharmacokinetics
Pharmacokinetics refers to the movement of a drug into, through, and out of the body, including its absorption, distribution, metabolism, and excretion . These properties greatly influence the onset, duration, and intensity of a drug’s effect
Result of Action
The primary result of AKOS021724128’s action is the inhibition of apoptosis in cells . By preventing the release of cytochrome C from mitochondria, AKOS021724128 inhibits the initiation of the intrinsic pathway of apoptosis . This can have significant implications for the treatment of diseases where apoptosis plays a key role, such as in certain types of cancer.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-1-[(2-chlorophenyl)methyl]pyrido[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O4/c23-16-5-2-1-4-15(16)12-25-17-6-3-9-24-20(17)21(27)26(22(25)28)11-14-7-8-18-19(10-14)30-13-29-18/h1-10H,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAQZZMWKLNPMRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C=CC=N4)N(C3=O)CC5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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